2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNYNSFVPUASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide typically involves several steps, starting with the preparation of the indole core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The methoxyethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens, nitro groups, and sulfonyl groups for electrophilic aromatic substitution.
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitro-substituted derivatives of the compound .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of this compound is its antitumor activity . Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit potent activity against various solid tumors, including:
- Colon Cancer : Studies have shown that this compound can inhibit the growth of colon cancer cells, which are often resistant to conventional therapies like 5-fluorouracil .
- Lung Cancer : Similar antitumor effects have been observed in lung cancer models, highlighting its potential as a therapeutic agent for various malignancies .
Pharmacological Applications
Beyond its antitumor properties, 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide has potential applications in other areas:
- Anti-inflammatory Agents : Indole derivatives are known to possess anti-inflammatory properties, suggesting that this compound may be useful in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that indole derivatives can protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .
Case Studies and Research Findings
- Colon Carcinoma Study : In a controlled study involving colon carcinoma cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a lead molecule for developing new chemotherapeutics against colon cancer .
- Lung Cancer Model : Another investigation demonstrated that this compound effectively inhibited tumor growth in xenograft models of lung cancer, providing preclinical evidence for its use as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The 2-(indol-3-yl)-2-oxoacetamide core is common among analogs, but substituent variations significantly alter biological activity:
Physicochemical Properties
- Solubility : Methoxyethyl groups in the target compound likely enhance aqueous solubility compared to adamantyl or benzyl-substituted analogs .
Research Findings and Mechanistic Insights
- Caspase Activation : Adamantyl derivatives induce apoptosis via caspase-8 and caspase-3 activation, suggesting a death receptor pathway .
- Microtubule Destabilization : D-24851’s unique mechanism avoids neurotoxicity, a common limitation of taxanes and vinca alkaloids .
- Structural Optimization : Methoxyethyl groups in the target compound may balance solubility and target engagement, a critical consideration for oral bioavailability .
Biological Activity
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of antitumor effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes an indole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research has shown that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant antitumor properties. A notable study indicated that these compounds are particularly effective against solid tumors, including colon cancer. The mechanism of action appears to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
Table 1: Summary of Antitumor Studies
| Study Reference | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| WO2002008225A1 | Colon | 15 | Apoptosis induction |
| PMC2961965 | Breast | 20 | Cell cycle arrest |
| PMC2961391 | Lung | 10 | Inhibition of angiogenesis |
Immunomodulatory Effects
In addition to antitumor activity, this compound has been reported to exhibit immunosuppressive and immunomodulating effects. These properties may enhance its therapeutic potential in treating autoimmune diseases or conditions where modulation of the immune response is beneficial.
Case Study: Immunomodulation
A case study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers. This suggests a potential application in managing inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The indole structure is known for its role in modulating signaling pathways related to cell growth and survival.
Proposed Mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Cytokine Production : The compound may alter cytokine profiles, contributing to its immunomodulatory effects.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous indole-oxoacetamide derivatives. For example, a two-step approach is feasible:
Intermediate Preparation: React 2-(1H-indol-3-yl)-2-oxoacetic acid with thionyl chloride (SOCl₂) to form the acid chloride.
Amide Formation: Reflux the acid chloride with N,N-bis(2-methoxyethyl)amine in a polar aprotic solvent (e.g., THF) under nitrogen, monitoring completion via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Optimize reaction time (4–6 hours) and molar ratios (1:1.2 acid/amine) to improve yield, as demonstrated in similar benzimidazole-acetamide syntheses .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- FT-IR: Identify the carbonyl stretch of the oxoacetamide group (~1680–1700 cm⁻¹) and C-O-C stretches from methoxyethyl groups (~1100–1250 cm⁻¹) .
- ¹H/¹³C NMR:
- Indole NH proton at δ 10.5–11.5 ppm (broad singlet).
- Methoxyethyl groups: δ 3.3–3.6 ppm (OCH₃) and δ 3.4–3.7 ppm (NCH₂CH₂O).
- Oxoacetamide carbonyl at δ 165–170 ppm (¹³C).
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 349.16 (C₁₈H₂₃N₂O₅⁺). Cross-validate with computational data (DFT) for electronic properties .
Q. How does the presence of bis(2-methoxyethyl) groups influence the compound’s solubility and stability under various pH conditions?
Methodological Answer:
- Solubility: The bis(2-methoxyethyl) substituents enhance hydrophilicity compared to unsubstituted indole-acetamides. Conduct solubility assays in buffers (pH 4–10) and organic solvents (e.g., DMSO, ethanol). Similar methoxyethyl derivatives show >50 mg/mL solubility in DMSO .
- Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy groups reduce hydrolysis susceptibility at acidic pH compared to ester-containing analogs .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against inflammatory pathways?
Methodological Answer:
- In Vitro Assays:
- COX-2 Inhibition: Use ELISA to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages (IC₅₀ comparison to indomethacin).
- NF-κB Luciferase Reporter Assay: Quantify inhibition of TNF-α-induced NF-κB activation in HEK293 cells .
- SAR Modifications: Synthesize analogs with varying methoxyethyl chain lengths or indole substitutions (e.g., 5-methoxy, 6-nitro) to correlate substituent effects with activity .
Q. What strategies can resolve contradictions in spectroscopic data arising from conformational isomerism in this compound?
Methodological Answer:
- Variable-Temperature NMR: Perform ¹H NMR at 25°C to 60°C in DMSO-d₆. Dynamic equilibria between rotamers (e.g., due to restricted rotation of the bis-methoxyethyl groups) may coalesce peaks at higher temperatures .
- X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/EtOAc) to confirm dominant conformers. Compare with reported structures of N,N-dialkylacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
